Benzylphosphonic acid
Overview
Description
Synthesis Analysis
The synthesis of benzylphosphonic acid derivatives and related compounds involves several strategies, including the oxidation of benzylic α-hydroxyphosphonates to α-oxophosphonates, followed by fluorination to produce α,α-difluorophosphonic acids. This methodology provides a route to non-hydrolyzable mimetics of aryl phosphates, valuable in studying cellular signal transduction pathways involving phosphotyrosine (Smyth, Ford, & Burke, 1992). Another approach involves the Mannich reaction to synthesize cyclam derivatives with methylphosphonic acid arms, indicating the versatility of methods available for preparing benzylphosphonic acid and its derivatives (Kotek et al., 2000).
Molecular Structure Analysis
The molecular structure of benzylphosphonic acid derivatives reveals significant insights into their chemical behavior. For instance, cyclam derivatives synthesized via the Mannich reaction exhibit strong intramolecular hydrogen bonds between phosphonate oxygen atoms and protonated nitrogen atoms, stabilizing their conformation and affecting their basicity and solution properties (Kotek et al., 2000).
Chemical Reactions and Properties
Benzylphosphonic acid and its derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. The generation of acyl anion equivalents from acylphosphonates via phosphonate-phosphate rearrangement allows for the synthesis of aromatic-aromatic, aromatic-aliphatic, and aliphatic-aromatic benzoins, showcasing the compound's versatility in cross-benzoin reactions (Demir et al., 2005).
Physical Properties Analysis
The physical properties of benzylphosphonic acid derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. For example, the synthesis of cyclam derivatives with methylphosphonic acid arms reveals the impact of intramolecular hydrogen bonds on the compounds' stability in aqueous solutions and their basicity, highlighting the importance of structural features in determining physical properties (Kotek et al., 2000).
Chemical Properties Analysis
The chemical properties of benzylphosphonic acid, including its reactivity in various chemical reactions and stability under different conditions, are influenced by its molecular structure and the presence of functional groups. The synthesis and reactivity of derivatives, such as (benzoxazol-2-ylmethyl)phosphonic acid, illustrate the compound's potential in forming stable complexes with metals and undergoing transformations in acidic conditions (Pailloux et al., 2010).
Scientific Research Applications
Corrosion Resistance Enhancement : Benzylphosphonic acid has been used to improve the corrosion resistance of stainless steel in aggressive environments like sulfuric acid and sodium chloride media. This application involves self-assembling benzylphosphonic acid on stainless steel, which creates a barrier against corrosion. Further enhancement of stability in sulfuric acid environments can be achieved through heating, transforming protonation linkages to covalent bonding (Le, 2020).
Inhibition of Penicillin Acylase : Monoaryl esters of benzylphosphonic acid have been studied as inhibitors of penicillin acylase, an enzyme involved in antibiotic resistance. These compounds are effective and selective irreversible inhibitors, useful for studying enzyme function (Solodenko et al., 1995).
Biosensors Development : Benzylphosphonic acid has been used in the adsorption kinetics study on Indium tin oxide (ITO) surfaces. This application is significant for developing sensors and biosensors, particularly in studying the interaction between biomolecules like proteins and modified surfaces (Jagadeesh & Lakshminarayanan, 2016).
Vasodilatory and Calcium Antagonism : Derivatives of benzylphosphonic acid have shown coronary vasodilatory activity and calcium antagonism, comparable to certain pharmaceuticals. This suggests potential therapeutic applications in cardiovascular diseases (Yoshino et al., 1986).
Inhibitors of Human Prostatic Acid Phosphatase : Benzylphosphonic acids have been investigated as potent inhibitors of human prostatic acid phosphatase, which is relevant for prostate cancer research and potential treatments (Beers et al., 1996).
Functionalization of Stainless Steel : The diazonium salt of 4-aminobenzylphosphonic acid has been used for electrografting on stainless steel. This method enhances corrosion resistance and broadens the applications of surface functionalization (Le et al., 2012).
Ion-Sensitive Field-Effect Transistor-Based Sensors : Benzylphosphonic acids have been used in the development of ion-sensitive field-effect transistor-based sensors. This application is significant for the selective sensing of substrates and can be adapted for various analytical purposes (Pogorelova et al., 2004).
Synthesis of Antithrombotic Tripeptides : 1-Aminobenzylphosphonic acids, derived from benzylidenediphenylmethylamines, have been synthesized for use as structural units in antithrombotic tripeptides, indicating potential applications in thrombosis treatment (Green et al., 1994).
Safety And Hazards
Future Directions
Benzylphosphonic acid has been used in the modification of zinc oxide for use as transparent electrodes in organic solar cell structures . It has also been used in the modification of the surface properties of Indium Tin Oxide . These applications suggest potential future directions in the field of electronics and energy.
properties
IUPAC Name |
benzylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBVRMYSNSKIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064498 | |
Record name | Phosphonic acid, (phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylphosphonic acid | |
CAS RN |
6881-57-8 | |
Record name | Benzylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6881-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, (phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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